1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate
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Overview
Description
1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate: is an organic compound with the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol . This compound is characterized by the presence of a furan ring attached to a propanedioate moiety, which is further substituted with two methyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate can be synthesized through various methods. One common approach involves the condensation of furan-2-carbaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods:
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) and tungsten triflate (W(OTf)6) are often employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions:
1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Dimethyl malonate: A key starting material in the synthesis of 1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate.
Furan-2-carbaldehyde: Another important precursor in the synthesis.
1,3-Dimethyl 2-(thiophen-2-ylmethylidene)propanedioate: A similar compound with a thiophene ring instead of a furan ring.
Uniqueness:
This compound is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring enhances the compound’s reactivity and potential for various applications in research and industry .
Properties
IUPAC Name |
dimethyl 2-(furan-2-ylmethylidene)propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-13-9(11)8(10(12)14-2)6-7-4-3-5-15-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTYRVYMGFNPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CO1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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